molecular formula C22H18N2O3S B2414674 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 941907-65-9

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No. B2414674
CAS RN: 941907-65-9
M. Wt: 390.46
InChI Key: HBPNJBNZLGGGGS-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase (GLS). GLS is an important enzyme in cancer metabolism, as it converts glutamine to glutamate, which is then used to produce ATP and other important metabolites. BPTES has been shown to have potential as an anticancer agent, as it can selectively inhibit the growth of cancer cells without affecting normal cells.

Scientific Research Applications

Synthesis and Antitumor Activity

  • Antitumor Evaluation: A study involved synthesizing new acetamide derivatives bearing different heterocyclic ring systems, including benzothiazole derivatives, to evaluate their potential antitumor activity. Compounds were screened for antitumor activity against multiple human tumor cell lines derived from various neoplastic diseases. Among these, certain compounds showed considerable anticancer activity against some cancer cell lines, highlighting the potential therapeutic applications of such compounds in oncology (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Biological Activities

  • Antifungal and Plant Growth Regulating Activities: Another study synthesized compounds from substituted acetophenone, triazole, and phenyl isothiocyanate, which showed antifungal and plant growth-regulating activities. This demonstrates the diverse biological potential of such compounds beyond anticancer applications (Fa-Qian Liu et al., 2005).

Chemical Synthesis and Properties

  • Chemical Synthesis and Structure: The synthesis of N-(2-hydroxyphenyl)acetamide derivatives leading to the formation of silaheterocyclic compounds was investigated, showcasing the chemical versatility and potential for creating novel structures with unique properties (N. Lazareva et al., 2017).

Antimicrobial and Quantum Calculations

  • Antimicrobial Activity and Quantum Calculations: Research into the synthesis of novel sulfonamide derivatives demonstrated antimicrobial activities and provided insights through quantum calculations, offering a foundation for the development of new antimicrobial agents (Asmaa M. Fahim, Eman H. I. Ismael, 2019).

Anti-Inflammatory Activity

  • Synthesis and Anti-Inflammatory Evaluation: The creation of novel compounds involving N-(3-chloro-4-flurophenyl) derivatives was carried out to assess their anti-inflammatory activity. Certain derivatives exhibited significant anti-inflammatory properties, indicating their potential as therapeutic agents in treating inflammation-related disorders (K. Sunder, Jayapal Maleraju, 2013).

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-17-10-12-18(13-11-17)28-14-21(25)23-16-8-6-15(7-9-16)22-24-19-4-2-3-5-20(19)27-22/h2-13H,14H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPNJBNZLGGGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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